Fluorine Substitution Modulates Acidity (pKa) Relative to Bromo Analog
The predicted pKa of 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile is 5.27±0.10, which is approximately 0.43 units higher (less acidic) than the 5-bromo analog (pKa 4.84±0.10) . This difference reflects the electron-withdrawing inductive effect of fluorine versus bromine and directly impacts the compound's ionization state and solubility profile at physiological or mildly acidic pH ranges.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 5.27 ± 0.10 (Predicted) |
| Comparator Or Baseline | 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile: 4.84 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa = +0.43 (target less acidic) |
| Conditions | Predicted values using ACD/Labs or similar software; aqueous solution, 25°C |
Why This Matters
A difference of ~0.4 pKa units can alter the proportion of neutral vs. anionic species by more than a factor of 2 near physiological pH, influencing solubility, permeability, and formulation stability—key considerations for lead optimization and process development.
